1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione
Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione is a heterocyclic compound featuring a pyrazole ring substituted with a butane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione typically involves the condensation of 1-methyl-1H-pyrazole with butane-1,3-dione. One common method is the Claisen condensation, where the pyrazole is reacted with a diketone in the presence of a base such as sodium ethoxide in ethanol . The reaction conditions are optimized to achieve high yields and purity of the product.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar condensation reactions but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals such as gadolinium.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione involves its interaction with various molecular targets. The pyrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione: Similar structure but with trifluoromethyl substitution, leading to different chemical and physical properties.
1-Methyl-4-pyrazoleboronic acid pinacol ester: Contains a boronic acid ester group, used in different chemical reactions and applications.
Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a diketone moiety
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)butane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)3-8(12)7-4-9-10(2)5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMQLKWTLRJQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.